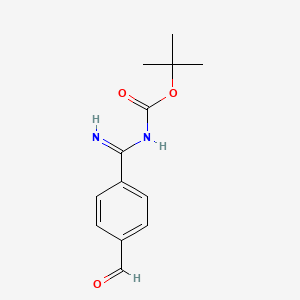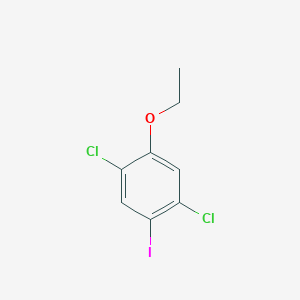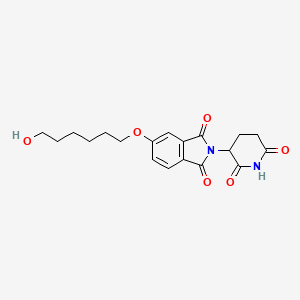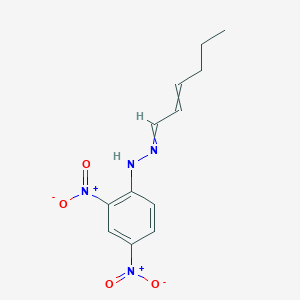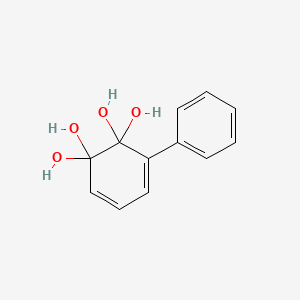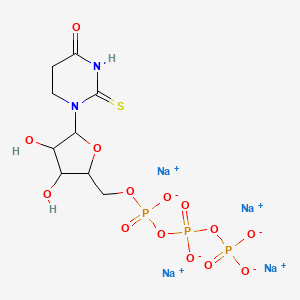
2-thio-UTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thio-UTP, also known as 2-thiouridine-5’-triphosphate, is a modified ribonucleoside triphosphate. It is a sulfur-containing analog of uridine triphosphate, where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-thio-UTP typically involves the chemical modification of uridine triphosphate. One common method includes the reaction of uridine triphosphate with a sulfurizing agent under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thio-UTP undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Acids/Enzymes: Hydrochloric acid or phosphatases for hydrolysis reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of various substituted uridine derivatives.
Hydrolysis: Formation of uridine monophosphate and inorganic phosphate.
Applications De Recherche Scientifique
2-Thio-UTP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Incorporated into RNA to study RNA structure and function.
Medicine: Investigated for its potential in therapeutic mRNA synthesis due to its reduced immunogenicity.
Industry: Used in the production of modified RNA for various biotechnological applications .
Mécanisme D'action
2-Thio-UTP exerts its effects primarily through its interaction with purinergic receptors, specifically the P2Y2 receptor. It acts as a selective agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to various cellular responses, including the regulation of gene expression and protein synthesis. The compound has been shown to reduce pro-fibrotic gene expression and inhibit the activation of RNA-dependent protein kinase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine Triphosphate (UTP): The unmodified form of 2-thio-UTP.
2-Thio-CTP: A sulfur-containing analog of cytidine triphosphate.
2-Thio-GTP: A sulfur-containing analog of guanosine triphosphate.
Uniqueness
This compound is unique due to its sulfur modification, which imparts distinct chemical and biological properties. Unlike its unmodified counterpart, this compound exhibits reduced immunogenicity and enhanced stability, making it particularly valuable in therapeutic mRNA synthesis and other biotechnological applications .
Propriétés
Formule moléculaire |
C9H13N2Na4O14P3S |
|---|---|
Poids moléculaire |
590.15 g/mol |
Nom IUPAC |
tetrasodium;[[[3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clé InChI |
SHTFJNDNAFXDKG-UHFFFAOYSA-J |
SMILES canonique |
C1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

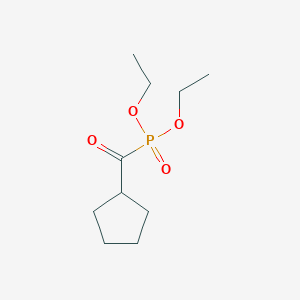
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
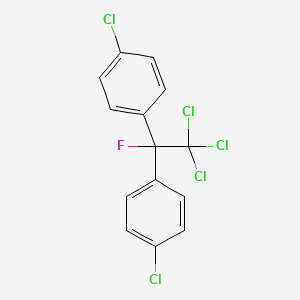
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
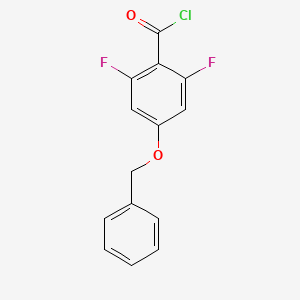
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
